molecular formula C9H11ClFNO2S B2528623 1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride CAS No. 2580216-68-6

1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride

Cat. No.: B2528623
CAS No.: 2580216-68-6
M. Wt: 251.7
InChI Key: JNMPCQVXMZRIHD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride, also known as THQSF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. THQSF is a sulfonyl fluoride derivative of tetrahydroquinoline, which is a heterocyclic organic compound.

Scientific Research Applications

Synthesis and Modification of Fluorinated Compounds

1,2,3,4-Tetrahydroquinoline derivatives are crucial in the synthesis of fluorinated compounds, which are extensively used in medicinal chemistry due to their biological activity and increased lipid solubility in membranes. For instance, studies have demonstrated methods for the fluorination of quinoline derivatives, enhancing their potential for drug synthesis. Fluorination techniques include the use of potassium fluoride for introducing fluorine atoms into the quinoline structure, thereby altering its chemical properties and biological activity (Kidwai, Sapra, & Bhushan, 1999).

Heterocyclic Sulfone Synthesis

The development of heterocyclic sulfones, including sulfonyl fluorides, is a significant area of research due to their importance in drug discovery and synthesis. Techniques for synthesizing quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives have been explored. These methods allow for the selective formation of C2-substituted sulfones from quinoline N-oxides, which can then be converted into various sulfonyl compounds, including sulfonyl fluorides, sulfonamides, and sulfones. This versatility makes them valuable for medicinal chemistry applications (Patel, Laha, & Moschitto, 2022).

Fluorescence Sensing of Fluoride Ions

The ability to detect fluoride ions accurately is essential in various fields, including environmental science and healthcare. Compounds derived from 1,2,3,4-tetrahydroquinoline have been utilized in the development of fluorescent probes for the detection of fluoride ions. These probes can sense fluoride ions with high sensitivity and selectivity, making them useful tools for analyzing fluoride levels in drinking water and dental care products (Hirai & Gabbaï, 2014).

Asymmetric Synthesis and Catalysis

1,2,3,4-Tetrahydroquinolines are integral to the asymmetric synthesis of various organic compounds. They serve as key structural elements in natural products and pharmaceuticals, requiring optically pure forms for their bioactivity. Research has focused on the asymmetric transfer hydrogenation of quinolines in water, highlighting the importance of 1,2,3,4-tetrahydroquinoline derivatives in facilitating these reactions and producing compounds with significant commercial and medicinal value (Wang, Li, Wu, Pettman, & Xiao, 2009).

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S.ClH/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMPCQVXMZRIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)F)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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